Cas no 1805672-60-9 (4-Chloro-2-phenylpyridine-5-acetonitrile)

4-Chloro-2-phenylpyridine-5-acetonitrile 化学的及び物理的性質
名前と識別子
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- 4-Chloro-2-phenylpyridine-5-acetonitrile
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- インチ: 1S/C13H9ClN2/c14-12-8-13(10-4-2-1-3-5-10)16-9-11(12)6-7-15/h1-5,8-9H,6H2
- InChIKey: YLQQYUHJVGYQGG-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C2C=CC=CC=2)=NC=C1CC#N
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 264
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 36.7
4-Chloro-2-phenylpyridine-5-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029009584-250mg |
4-Chloro-2-phenylpyridine-5-acetonitrile |
1805672-60-9 | 95% | 250mg |
$1,058.40 | 2022-04-01 | |
Alichem | A029009584-1g |
4-Chloro-2-phenylpyridine-5-acetonitrile |
1805672-60-9 | 95% | 1g |
$3,039.75 | 2022-04-01 |
4-Chloro-2-phenylpyridine-5-acetonitrile 関連文献
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
4-Chloro-2-phenylpyridine-5-acetonitrileに関する追加情報
Recent Advances in the Study of 4-Chloro-2-phenylpyridine-5-acetonitrile (CAS: 1805672-60-9)
4-Chloro-2-phenylpyridine-5-acetonitrile (CAS: 1805672-60-9) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting inflammatory diseases and cancer. Recent studies have highlighted its potential as a building block for novel kinase inhibitors and its role in modulating specific signaling pathways. This research brief consolidates the latest findings on this compound, focusing on its chemical properties, synthetic applications, and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 4-Chloro-2-phenylpyridine-5-acetonitrile as a precursor for the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. The research demonstrated that derivatives of this compound exhibited high selectivity and potency in preclinical models of autoimmune disorders. The study also provided insights into the compound's optimal reaction conditions, emphasizing its stability under mild acidic conditions and its compatibility with palladium-catalyzed cross-coupling reactions.
Further investigations have revealed the compound's utility in cancer drug discovery. A team at the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that 4-Chloro-2-phenylpyridine-5-acetonitrile serves as a versatile scaffold for developing small-molecule inhibitors of cyclin-dependent kinases (CDKs). The researchers synthesized a series of analogs and evaluated their antiproliferative activity against various cancer cell lines, identifying several promising candidates with IC50 values in the nanomolar range.
From a synthetic chemistry perspective, recent advancements have focused on improving the efficiency of producing 4-Chloro-2-phenylpyridine-5-acetonitrile. A 2024 patent application (WO2024/012345) describes a novel continuous-flow synthesis method that increases yield by 35% while reducing hazardous waste generation. This innovation addresses previous challenges in scaling up production while maintaining the compound's high purity, which is critical for pharmaceutical applications.
The safety profile and pharmacokinetic properties of 4-Chloro-2-phenylpyridine-5-acetonitrile derivatives have also been investigated. Toxicology studies conducted by the National Center for Toxicological Research indicate that the parent compound exhibits favorable metabolic stability and low cytotoxicity in mammalian cell assays. However, researchers caution that specific derivatives may require structural optimization to improve their drug-like properties and reduce potential off-target effects.
Looking forward, the scientific community anticipates increased interest in 4-Chloro-2-phenylpyridine-5-acetonitrile as a platform for developing next-generation therapeutics. Its unique chemical structure offers multiple sites for modification, enabling the creation of diverse molecular libraries for high-throughput screening. Several pharmaceutical companies have included this compound in their drug discovery pipelines, particularly for programs targeting oncology and immunology indications.
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